molecular formula C13H10ClN3 B3363255 3-Chloro-1-(pyridin-3-ylmethyl)-1H-indazole CAS No. 1017781-90-6

3-Chloro-1-(pyridin-3-ylmethyl)-1H-indazole

Cat. No.: B3363255
CAS No.: 1017781-90-6
M. Wt: 243.69 g/mol
InChI Key: YQMJWQAMAMMOIO-UHFFFAOYSA-N
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Description

3-Chloro-1-(pyridin-3-ylmethyl)-1H-indazole (CAS 1017781-90-6) is an indazole-based chemical compound with a molecular formula of C13H10ClN3 and a molecular weight of 243.69 g/mol . This chemical scaffold is provided as a high-purity material for research and development purposes. Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry and drug discovery research, frequently investigated for their potential as core structures in biologically active molecules . Related structural analogs, such as N-aryl-1H-indazoles, are of sustained interest in the development of new therapeutic agents . Researchers utilize this and similar compounds in various exploratory studies, including the synthesis of more complex molecules for biological evaluation. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not suitable for human or veterinary use.

Properties

IUPAC Name

3-chloro-1-(pyridin-3-ylmethyl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c14-13-11-5-1-2-6-12(11)17(16-13)9-10-4-3-7-15-8-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMJWQAMAMMOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2CC3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696031
Record name 3-Chloro-1-[(pyridin-3-yl)methyl]-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017781-90-6
Record name 3-Chloro-1-(3-pyridinylmethyl)-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017781-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-1-[(pyridin-3-yl)methyl]-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-(pyridin-3-ylmethyl)-1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloropyridine with indazole derivatives under specific conditions to form the desired compound . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1-(pyridin-3-ylmethyl)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into other derivatives with different functional groups.

    Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted indazole derivatives .

Scientific Research Applications

Overview

3-Chloro-1-(pyridin-3-ylmethyl)-1H-indazole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential applications in drug discovery. This compound features both an indazole and a pyridine ring, which contribute to its unique properties and interactions with biological targets.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Medicinal Chemistry

  • Anticancer Properties : Research has shown that derivatives of indazole, including this compound, exhibit promising anticancer activities. Studies indicate that it may induce apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death.
  • Enzyme Inhibition : The compound has been explored for its ability to inhibit various enzymes, making it a candidate for therapeutic interventions in diseases where enzyme activity is dysregulated .

Biological Research

  • Biological Pathways : this compound is utilized in studies focused on understanding biological pathways and interactions. Its ability to modulate enzyme activity and receptor binding provides insights into cellular processes such as proliferation and apoptosis .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a potential candidate for the development of new antibiotics .

Pharmaceutical Development

  • Drug Candidate : The compound is being investigated as a potential drug candidate for various diseases due to its interaction with specific biological targets. Its structural features allow for modifications that can enhance potency and selectivity against target receptors or enzymes .
  • Synthetic Intermediate : It serves as a key intermediate in the synthesis of more complex pharmaceuticals, particularly those targeting cancer and neurological disorders .

Industrial Applications

  • Material Science : The compound is involved in the development of advanced materials, particularly functionalized polymers with unique properties suitable for electronics and coatings .
  • Analytical Chemistry : It is employed as a standard in analytical methods, improving the accuracy of assays and tests conducted in laboratory settings .

Case Study 1: Anticancer Research

A study focusing on indazole derivatives demonstrated that modifications to the structure could enhance anticancer efficacy while reducing toxicity towards normal cells. This research underscores the potential of this compound as a lead compound for developing new anticancer agents .

Case Study 2: Enzyme Inhibition

Research involving enzyme inhibition revealed that compounds similar to this compound could effectively inhibit enzymes critical for disease progression, such as those involved in cancer metabolism. This highlights the compound's potential utility in therapeutic applications targeting metabolic pathways .

Mechanism of Action

The mechanism of action of 3-Chloro-1-(pyridin-3-ylmethyl)-1H-indazole involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Core Structure Substituents Synthesis Method
Target Compound Indazole 3-Cl, 1-(pyridin-3-ylmethyl) Not specified in evidence
3-Chloro-1H-indazole Indazole 3-Cl Commercial synthesis
1-Allyl-3-chloro-6-nitro-1H-indazole Indazole 3-Cl, 1-allyl, 6-NO₂ Crystallization/X-ray refinement
Compound 75 Indole 4-Cl, 1-((1H-indol-3-yl)methyl) Tosylmethyl isocyanide reaction

Spectroscopic and Physicochemical Properties

NMR Analysis :

  • In , NMR chemical shifts in regions A (39–44 ppm) and B (29–36 ppm) were used to deduce substituent locations in rapamycin analogs. Applying this approach, the 3-chloro and pyridinylmethyl groups in the target compound would likely perturb chemical shifts in analogous regions, indicating electronic effects on the indazole core .
  • 1-Allyl-3-chloro-6-nitro-1H-indazole () exhibits a planar indazole ring (RMS deviation: 0.008 Å) and coplanar nitro group, suggesting that bulky substituents (e.g., pyridinylmethyl) may reduce planarity and alter intermolecular interactions .

Physicochemical Properties :

  • QSPR models () show that structurally similar compounds (Tanimoto index >0.8) share comparable logP, solubility, and bioavailability. The target compound’s chloro and pyridinyl groups likely increase lipophilicity compared to non-halogenated analogs .

Bioactivity and Structure-Activity Relationships (SAR)

  • 3-Substituted Indazoles : highlights that 3-substituted indazoles (e.g., 3-chloro derivatives) exhibit enhanced bioactivity compared to 1-substituted analogs, likely due to improved binding to tubulin or other targets .
  • Pyridinylmethyl Group : The pyridine moiety may enhance solubility or enable π-π stacking interactions with biological targets, contrasting with the allyl or indolylmethyl groups in analogs () .
  • Bioactivity Clustering : Compounds with similar structural features (e.g., halogenation, heteroaromatic side chains) cluster together in bioactivity profiles, as seen in . This suggests the target compound may share anticancer or antimicrobial activities with its analogs .

Table 2: Bioactivity Insights from Structural Analogs

Compound Key Substituents Reported Bioactivity
Target Compound 3-Cl, pyridinylmethyl Hypothesized tubulin inhibition
3-(Piperazin-1-yl)methyl-1H-indazole Piperazinylmethyl Antimicrobial, nematicidal
Compound 75 4-Cl, indolylmethyl Not specified (structural focus)

Biological Activity

Overview

3-Chloro-1-(pyridin-3-ylmethyl)-1H-indazole is a heterocyclic compound that combines an indazole and a pyridine ring, making it a subject of interest in medicinal chemistry. Its potential biological activities include antimicrobial, anticancer, and other pharmacological effects. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparisons with similar compounds.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of various enzymes and receptors, influencing cellular processes such as apoptosis and proliferation. The exact mechanisms can vary depending on the biological context:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Binding : It may bind to receptors that regulate cell signaling pathways, affecting cellular responses.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. For instance, research on related indazole-pyrimidine derivatives demonstrated their ability to activate caspase-3/7, inducing apoptosis in cancer cells while exhibiting lower toxicity towards normal cells (MCF10a) . This suggests that similar mechanisms could be explored for this compound.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A study evaluating various synthesized alkaloids found that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating a potential for this compound to act as an antimicrobial agent .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
3-Chloro-1-(pyridin-3-yl)-1H-pyrazolePyrazole ring instead of indazoleAntimicrobial
3-Chloro-1-(pyridin-3-yl)-1H-pyrrolePyrrole ring instead of indazoleAnticancer
3-Chloro-1-(pyridin-3-yl)-1H-imidazoleImidazole ring instead of indazoleAntifungal

The presence of both the indazole and pyridine rings in this compound may confer distinct biological activities compared to these related compounds due to unique interactions with biological targets .

Study on Anticancer Activity

A recent study focused on synthesizing new indazol-pyrimidine derivatives highlighted their effectiveness against various cancer cell lines (MCF7, A549, Caco2). The most promising candidates were subjected to further analysis for their mechanism of action and effects on the cell cycle . Although this study did not directly involve this compound, it underscores the potential for similar compounds in anticancer therapies.

Study on Antimicrobial Efficacy

In another investigation into monomeric alkaloids, several compounds exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values indicating effective microbial inhibition. The study emphasized that halogen substituents significantly influenced bioactivity . This finding suggests that the chlorine atom in this compound may enhance its antimicrobial properties.

Q & A

Basic: What are the recommended synthetic routes for 3-Chloro-1-(pyridin-3-ylmethyl)-1H-indazole, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step protocols , leveraging transition metal-catalyzed cross-coupling reactions. Key steps include:

  • Pd-catalyzed coupling to attach the pyridinylmethyl group to the indazole core .
  • Chlorination at the 3-position using reagents like POCl₃ or NCS (N-chlorosuccinimide) under reflux conditions .
  • Solvent selection (e.g., DMF or ethanol) and base choice (e.g., K₂CO₃) significantly impact yield and purity.

Optimization Tips:

  • Use inert atmospheres (N₂/Ar) to prevent oxidation.

  • Monitor reaction progress via TLC or HPLC .

  • Example reaction conditions:

    StepReagents/CatalystsTemperatureTimeYield
    CouplingPd(PPh₃)₄, K₂CO₃80°C12h65–75%
    ChlorinationNCS, DMF60°C6h80–85%

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR confirms substitution patterns (e.g., pyridinylmethyl integration at δ 4.8–5.2 ppm for –CH₂–) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions.
  • Mass Spectrometry (MS) :
    • High-resolution ESI-MS validates molecular formula (e.g., [M+H]⁺ at m/z 274.05 for C₁₃H₁₁ClN₃) .
  • Elemental Analysis : Matches calculated vs. observed C/H/N percentages (e.g., ±0.3% tolerance) .

Advanced: How can crystallographic data resolve ambiguities in the compound’s structural configuration?

Methodological Answer:

  • Single-crystal X-ray diffraction with SHELXL (via SHELX suite) is the gold standard for determining bond lengths, angles, and stereochemistry .

  • Example crystallographic parameters from analogous indazole complexes:

    Parameter[OsIV·Me₂CO] Relevance
    Space GroupP21/cMonoclinic symmetry
    Coordination GeometryDistorted octahedralValidates ligand binding modes
    Bond Length (Os–N)2.01–2.05 ÅConfirms indazole coordination via N1/N2
  • Tips :

    • Use synchrotron radiation for high-resolution data.
    • Refine thermal parameters to mitigate disorder in pyridinylmethyl groups.

Advanced: What strategies are used to assess its biological activity against kinase targets?

Methodological Answer:

  • In vitro kinase assays :
    • Screen against recombinant kinases (e.g., JAK2, EGFR) using ADP-Glo™ or radioactive [γ-³²P]ATP .
    • IC₅₀ values correlate with substituent effects (e.g., chloro vs. trifluoromethyl groups) .
  • Structure-Activity Relationship (SAR) :
    • Modify pyridine/indazole substituents to enhance potency.
    • Example SAR trends:
Substituent (Position)Kinase Inhibition (IC₅₀)
–Cl (3)EGFR: 0.8 μM
–CF₃ (4)JAK2: 1.2 μM

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Systematic SAR Analysis :
    • Compare substituent electronic effects (e.g., chloro’s electron-withdrawing vs. methyl’s donating) .
    • Validate assays using positive controls (e.g., staurosporine for kinases).
  • Data Normalization :
    • Account for variations in cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration) .
  • Meta-Analysis Tools :
    • Use cheminformatics platforms (e.g., Schrödinger’s Maestro) to model binding affinities across studies.

Advanced: What crystallographic software and refinements are optimal for analyzing metal-indazole complexes?

Methodological Answer:

  • Software :
    • SHELXTL (Bruker) or Olex2 for structure solution/refinement .
    • PLATON for validating twinning or disorder.
  • Refinement Protocols :
    • Apply anisotropic displacement parameters for non-H atoms.
    • Use SQUEEZE (in PLATON) to model solvent-accessible voids .
  • Case Study :
    • In [OsIV·Me₂CO], axial vs. equatorial chloride ligands were resolved via difference Fourier maps .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Chloro-1-(pyridin-3-ylmethyl)-1H-indazole
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3-Chloro-1-(pyridin-3-ylmethyl)-1H-indazole

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